molecular formula C15H18N6O5 B12096494 N6-Furfuryl-2-aMinoadenosine

N6-Furfuryl-2-aMinoadenosine

Cat. No.: B12096494
M. Wt: 362.34 g/mol
InChI Key: DTOXHQUCHLAJFD-UHFFFAOYSA-N
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Description

N6-Furfuryl-2-aMinoadenosine is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Furfuryl-2-aMinoadenosine involves the reaction of 2-aminoadenosine with furfural in the presence of N-ethyl-N,N-diisopropylamine at 125°C for 48 hours . This method ensures the formation of the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N6-Furfuryl-2-aMinoadenosine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the furfuryl group, leading to different derivatives.

    Reduction: The compound can be reduced to form simpler analogues.

    Substitution: The amino group can be substituted with other functional groups to create diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

Scientific Research Applications

N6-Furfuryl-2-aMinoadenosine has a wide range of scientific research applications:

Mechanism of Action

N6-Furfuryl-2-aMinoadenosine exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It targets the DNA replication machinery, leading to cell cycle arrest and programmed cell death . The molecular targets include various enzymes involved in DNA synthesis and repair pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H18N6O5

Molecular Weight

362.34 g/mol

IUPAC Name

2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H18N6O5/c16-15-19-12(17-4-7-2-1-3-25-7)9-13(20-15)21(6-18-9)14-11(24)10(23)8(5-22)26-14/h1-3,6,8,10-11,14,22-24H,4-5H2,(H3,16,17,19,20)

InChI Key

DTOXHQUCHLAJFD-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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